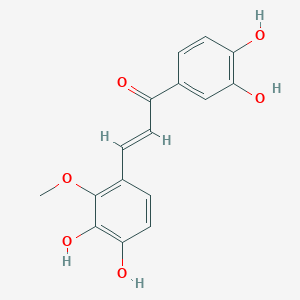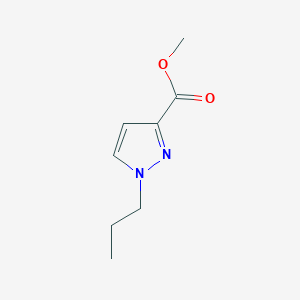
3,3',4,4'-Tetrahydroxy 2-methoxychalcone
Vue d'ensemble
Description
La tétrahydroxyméthoxychalcone est un composé polyphénolique naturel connu pour ses propriétés antioxydantes significatives. C'est un solide cristallin jaune avec un goût amer, principalement présent dans des plantes comme la racine de réglisse. Ce composé est reconnu pour sa capacité à protéger les cellules du stress oxydatif et du vieillissement, ainsi que pour ses effets potentiels de blanchiment de la peau en inhibant la production de mélanine .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La tétrahydroxyméthoxychalcone peut être synthétisée par diverses réactions chimiques impliquant des chalcones. Une méthode courante implique la réaction de condensation de Claisen-Schmidt entre la 3,4-dihydroxyacétophénone et le 3,4-dihydroxybenzaldéhyde en présence d'une base comme l'hydroxyde de sodium. La réaction est généralement réalisée dans un mélange éthanol-eau à température ambiante, suivie d'une purification par recristallisation .
Méthodes de Production Industrielle : La production industrielle de tétrahydroxyméthoxychalcone implique souvent l'extraction à partir de sources naturelles comme la racine de réglisse. Le processus d'extraction comprend l'extraction par solvant à l'aide d'éthanol ou de méthanol, suivie d'une purification par des techniques chromatographiques pour obtenir un produit de haute pureté .
Analyse Des Réactions Chimiques
Types de Réactions : La tétrahydroxyméthoxychalcone subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former des quinones.
Réduction : Elle peut être réduite pour former des dihydrochalcones.
Substitution : Elle peut subir des réactions de substitution électrophile en raison de la présence de groupes hydroxyle.
Réactifs et Conditions Courants :
Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides ou basiques.
Réduction : Réactifs comme le borohydrure de sodium ou l'hydrogénation catalytique.
Substitution : Réactifs comme les halogènes ou les agents nitrants en conditions acides.
Principaux Produits :
Oxydation : Quinones.
Réduction : Dihydrochalcones.
Substitution : Dérivés halogénés ou nitrés.
Applications De Recherche Scientifique
La tétrahydroxyméthoxychalcone a une large gamme d'applications en recherche scientifique :
Chimie : Utilisée comme précurseur pour la synthèse d'autres composés bioactifs.
Industrie : Utilisée dans les formulations cosmétiques pour ses effets de blanchiment de la peau et anti-âge.
5. Mécanisme d'Action
La tétrahydroxyméthoxychalcone exerce ses effets par plusieurs mécanismes :
Activité Antioxydante : Elle piège les radicaux libres et réduit le stress oxydatif en donnant des atomes d'hydrogène provenant de ses groupes hydroxyle.
Inhibition Enzymique : Elle inhibe des enzymes comme la tyrosinase, qui est impliquée dans la production de mélanine, réduisant ainsi la pigmentation.
Prolifération Cellulaire : Elle favorise la prolifération et la différenciation des myoblastes, contribuant à la régénération musculaire.
Mécanisme D'action
Tetrahydroxymethoxychalcone exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It inhibits enzymes like tyrosinase, which is involved in melanin production, thereby reducing pigmentation.
Cell Proliferation: It promotes the proliferation and differentiation of myoblasts, aiding in muscle regeneration.
Comparaison Avec Des Composés Similaires
La tétrahydroxyméthoxychalcone est unique par rapport à d'autres composés similaires en raison de sa structure et de ses groupes fonctionnels spécifiques. Des composés similaires incluent :
Isoliquiritigénine : Une autre chalcone avec des propriétés antioxydantes et anti-inflammatoires.
Licochalcone A : Connu pour ses activités anti-inflammatoires et antimicrobiennes.
Liquiritigénine : Un flavonoïde aux effets estrogéniques et antioxydants.
Ces composés partagent certaines activités biologiques avec la tétrahydroxyméthoxychalcone mais diffèrent dans leurs applications et leur puissance spécifiques.
Propriétés
IUPAC Name |
(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(3,4-dihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-22-16-9(3-7-13(19)15(16)21)2-5-11(17)10-4-6-12(18)14(20)8-10/h2-8,18-21H,1H3/b5-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICPGUILWBQAEY-GORDUTHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1O)O)/C=C/C(=O)C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140078 | |
| Record name | (2E)-3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(3,4-dihydroxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,3',4,4'-Tetrahydroxy-2-methoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035616 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
197227-39-7 | |
| Record name | (2E)-3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(3,4-dihydroxyphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197227-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(3,4-dihydroxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4,4'-Tetrahydroxy-2-methoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035616 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196 °C | |
| Record name | 3,3',4,4'-Tetrahydroxy-2-methoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035616 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)





